6-Methoxy-1H-indol-3-carbonitril

Übersicht

Beschreibung

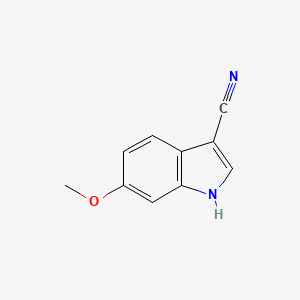

6-Methoxy-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C10H8N2O. It belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making derivatives like 6-Methoxy-1H-indole-3-carbonitrile of great interest to researchers.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1H-indole-3-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of new pharmaceuticals and agrochemicals.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.

Vorbereitungsmethoden

The synthesis of 6-Methoxy-1H-indole-3-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For 6-Methoxy-1H-indole-3-carbonitrile, the starting materials would include 6-methoxyphenylhydrazine and a suitable carbonyl compound. The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Analyse Chemischer Reaktionen

6-Methoxy-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used to introduce various substituents at different positions on the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield 5-bromo-6-methoxy-1H-indole-3-carbonitrile .

Wirkmechanismus

The mechanism of action of 6-Methoxy-1H-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes. For instance, they can inhibit enzymes like glycogen synthase kinase 3β (GSK-3β) and inosine monophosphate dehydrogenase (IMPDH), which are involved in cell proliferation and metabolism . The exact mechanism depends on the specific biological context and the structure of the derivative.

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

5-Methoxy-1H-indole-3-carbonitrile: Similar in structure but with the methoxy group at the 5-position instead of the 6-position.

4-Fluoro-1H-indole-3-carbonitrile: Contains a fluorine atom at the 4-position, which can significantly alter its chemical and biological properties.

5-Fluoro-1H-indole-3-carbonitrile: Another fluorinated derivative with different substitution patterns.

The uniqueness of 6-Methoxy-1H-indole-3-carbonitrile lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives.

Biologische Aktivität

6-Methoxy-1H-indole-3-carbonitrile (MIC) is an indole derivative that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

6-Methoxy-1H-indole-3-carbonitrile features a methoxy group at the 6-position and a carbonitrile group at the 3-position of the indole ring. This unique substitution pattern contributes to its reactivity and biological activity, distinguishing it from other indole derivatives.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Methoxy-1H-indole-3-carbonitrile | Indole core with methoxy and carbonitrile groups | Anticancer, antiviral, antimicrobial |

| Indole-3-carbonitrile | Indole core with carbonitrile | Neuroprotective effects |

| 1-Methylindole | Methyl substitution at the 1-position | Potential anti-inflammatory effects |

The biological activity of MIC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit key kinases such as:

- Glycogen Synthase Kinase 3β (GSK-3β) : Involved in cell proliferation and metabolism.

- Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) : Plays a role in neurodevelopment and is implicated in various diseases.

Studies have demonstrated that MIC can effectively inhibit DYRK1A activity in cell cultures, showing minimal cytotoxicity at concentrations below its IC50 values for kinase inhibition .

Anticancer Properties

Research indicates that MIC exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. In one study, MIC derivatives were found to possess IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer activity .

Antimicrobial Effects

MIC has demonstrated antimicrobial activity against a range of pathogens. The presence of the carbonitrile group is believed to enhance its interaction with microbial targets, leading to effective inhibition of growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of MIC and its derivatives:

- Kinase Inhibition Study : A series of indole-3-carbonitriles, including MIC, were synthesized and evaluated for their inhibitory effects on DYRKs and GSK-3β. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 0.5 to 5 µM .

- Cell Viability Assays : In assays conducted on HeLa cells, compounds derived from MIC showed minimal cytotoxicity up to concentrations of 3 µM, which suggests a favorable therapeutic index for further development .

- Antimicrobial Testing : MIC was tested against various bacterial strains, revealing effective inhibition at concentrations comparable to established antimicrobial agents. This reinforces the potential use of MIC in treating infections caused by resistant strains.

Eigenschaften

IUPAC Name |

6-methoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-13-8-2-3-9-7(5-11)6-12-10(9)4-8/h2-4,6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAJCUNVFURSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694848 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145692-57-5 | |

| Record name | 6-Methoxy-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.